molecular formula C12H11NO2 B3390689 2-Benzyl-5-hydroxypyridin-4(1H)-one CAS No. 1194473-23-8

2-Benzyl-5-hydroxypyridin-4(1H)-one

Cat. No. B3390689
CAS RN: 1194473-23-8
M. Wt: 201.22 g/mol
InChI Key: JGOOWKFFSLFTFG-UHFFFAOYSA-N
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Description

2-Benzyl-5-hydroxypyridin-4(1H)-one, also known as BHPO, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BHPO belongs to the class of pyridinones and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-hydroxypyridin-4(1H)-one is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to protect against oxidative stress-induced damage, reduce inflammation, and improve cognitive function in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-Benzyl-5-hydroxypyridin-4(1H)-one. One area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of this compound's effects on other signaling pathways involved in cancer cell growth and survival. Additionally, the potential neuroprotective effects of this compound in other models of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis could be explored. Finally, the safety and efficacy of this compound as a potential therapeutic agent in clinical trials should be investigated.

Scientific Research Applications

2-Benzyl-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to protect against oxidative stress-induced damage in various cell types. Additionally, this compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-benzyl-5-hydroxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-10(13-8-12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOWKFFSLFTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194473-23-8
Record name 2-benzyl-5-hydroxy-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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